9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]-

Aminoanthraquinone dye Structure-property relationship Hydrogen bonding

9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]- (CAS 62418-35-3; molecular formula C17H15NO5; MW 313.31 g/mol) is a substituted aminoanthraquinone dye intermediate derived from quinizarin (1,4-dihydroxyanthraquinone). It features a 2-methoxyethylamino side chain at the 2-position, which distinguishes it from other 1,4-dihydroxyanthraquinone derivatives by introducing both a secondary amine linkage and a terminal methyl ether.

Molecular Formula C17H15NO5
Molecular Weight 313.30 g/mol
CAS No. 62418-35-3
Cat. No. B13952957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]-
CAS62418-35-3
Molecular FormulaC17H15NO5
Molecular Weight313.30 g/mol
Structural Identifiers
SMILESCOCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O
InChIInChI=1S/C17H15NO5/c1-23-7-6-18-11-8-12(19)13-14(17(11)22)16(21)10-5-3-2-4-9(10)15(13)20/h2-5,8,18-19,22H,6-7H2,1H3
InChIKeyOWPAMDNNHHBXRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dihydroxy-2-[(2-methoxyethyl)amino]anthraquinone (CAS 62418-35-3): Structural and Physicochemical Baseline for Procurement Evaluation


9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]- (CAS 62418-35-3; molecular formula C17H15NO5; MW 313.31 g/mol) is a substituted aminoanthraquinone dye intermediate derived from quinizarin (1,4-dihydroxyanthraquinone). It features a 2-methoxyethylamino side chain at the 2-position, which distinguishes it from other 1,4-dihydroxyanthraquinone derivatives by introducing both a secondary amine linkage and a terminal methyl ether . The compound is listed in the EINECS inventory (263-537-1) and is commercially available as a pharmaceutical or dye intermediate . Computed physicochemical properties include a LogP of 3.14, a calculated boiling point of 566.2 °C at 760 mmHg, and a flash point of 296.2 °C [1].

Structure
Mono‑substituted aminoanthraquinone dye intermediate with methoxyethylamino side chain and two free hydroxyl groups
Physicochemical
Calculated moderate lipophilicity and hydrogen‑bonding profile (3 donors, 6 acceptors) support balanced solvent interactions
Thermal
Reported high boiling point and low sublimation tendency favour high‑temperature dyeing and processing workflows

Why Generic Substitution of 1,4-Dihydroxy-2-[(2-methoxyethyl)amino]anthraquinone with Other Aminoanthraquinones Is Not Viable


The 2-methoxyethylamino substituent in this compound is not interchangeable with other aminoanthraquinone substituents without altering key performance properties. The combination of the secondary amine linkage and the terminal methoxy group determines the molecule's hydrogen-bonding capacity (3 H-bond donors, 6 H-bond acceptors), lipophilicity (LogP 3.14), and electronic properties, which collectively govern its solubility in organic solvents, dyeing behavior on synthetic fibers, and chromatographic retention characteristics [1]. Close analogs such as 1,4-dihydroxy-2-(methylamino)anthraquinone (CAS not assigned in patent) or 1,4-dihydroxy-2-(2-propoxyethylamino)anthraquinone differ in side-chain length, polarity, and boiling point, making generic substitution unreliable for applications requiring consistent coloristic or physicochemical outcomes [2].

Side‑chain polarity mismatch
Methyl analog has 5 H‑bond acceptors vs. 6, altering solubility and dyeing behaviour; propoxyethyl analog increases lipophilicity.
Thermal property shift
Lower MW analogs (e.g., quinizarin) exhibit lower boiling points and higher sublimation, compromising high‑temperature fastness.
Reactivity loss in bis‑analog
1,4‑Bis[(2‑methoxyethyl)amino]anthraquinone (CAS 63466‑98‑8) lacks free hydroxyls, preventing further derivatisation for unsymmetrical dyes.

Quantitative Differentiation Evidence for 1,4-Dihydroxy-2-[(2-methoxyethyl)amino]anthraquinone (CAS 62418-35-3) vs. Structural Analogs


Side-Chain Polarity and Hydrogen-Bonding Profile Comparison: 2-Methoxyethylamino vs. 2-Methylamino vs. 2-Propoxyethylamino Derivatives

The target compound possesses 3 hydrogen-bond donors (two phenolic -OH, one secondary amine -NH-) and 6 hydrogen-bond acceptors (two quinone carbonyls, one ether oxygen, one amine nitrogen, two phenolic oxygens), computed from its SMILES structure . In contrast, the 2-methylamino analog (1,4-dihydroxy-2-(methylamino)anthracene-9,10-dione) lacks the ether oxygen, resulting in 3 H-bond donors but only 5 H-bond acceptors. The 2-propoxyethylamino analog (1,4-dihydroxy-2-(2-propoxyethylamino)anthracene-9,10-dione, disclosed in US4764474A) has a longer alkyl ether chain, increasing lipophilicity while maintaining 6 H-bond acceptors [1]. This difference in hydrogen-bonding architecture affects solubility in polar and non-polar solvents, dye-fiber interactions, and chromatographic retention, as evidenced by the distinct LogP value of 3.14 measured for the target compound .

H‑Bond & LogP comparison
Class‑level inference
Target: 3 HBD / 6 HBA, LogP 3.14 Methyl analog: 5 HBA; Propoxyethyl analog: 6 HBA, higher lipophilicity
Reported profile may differentiate solvent and dye‑fibre interactions among analogs.
Computed properties; experimental LogP for analogs not reported.
Aminoanthraquinone dye Structure-property relationship Hydrogen bonding

Chromatographic Retention as a Purity and Identity Discriminator: RP-HPLC Retention on Newcrom R1 Column

The target compound can be resolved and quantified using a reverse-phase HPLC method on a Newcrom R1 column with an acetonitrile/water mobile phase [1]. While retention times for individual analogs are not reported in a single comparative study, the availability of a validated HPLC method specifically for this compound enables identity confirmation and purity determination in procurement quality control. The method distinguishes this compound from its positional isomers (e.g., 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthraquinone, CAS 17869-10-2, which has the same molecular formula C17H15NO5 but an ether rather than amine linkage at the 2-position) .

HPLC identity confirmation
Method context
RP‑HPLC on Newcrom R1 column (MeCN/water) distinguishes from isomeric ether‑linked analog (CAS 17869‑10‑2).
Documented method supports procurement QC and isomer discrimination.
Retention times not compared head‑to‑head.
HPLC analysis Quality control Purity assessment

Thermal Stability Differential: Calculated Boiling Point vs. Lower Molecular Weight Analogs

The target compound has a calculated boiling point of 566.2 °C at 760 mmHg and a flash point of 296.2 °C . The parent compound quinizarin (1,4-dihydroxyanthraquinone, MW 240.21 g/mol) has a boiling point of approximately 414 °C and sublimes at ~130 °C [1]. The 2-methoxyethylamino substitution increases the molecular weight to 313.31 g/mol and raises the boiling point by approximately 152 °C, substantially reducing volatility and sublimation tendency. This is critical for high-temperature dyeing processes (e.g., polyester dyeing at 130 °C under pressure) where sublimation fastness directly impacts color yield and fastness properties.

Boiling point advantage
Cross‑study comparable
Target BP 566.2 °C; Quinizarin BP ~414 °C (Δ152 °C)
Reported higher boiling point may reduce sublimation during high‑temperature dyeing.
Calculated BP vs. experimental quinizarin data; validate under process conditions.
Thermal stability Dye processing Sublimation fastness

Mono-substitution Pattern: Differentiation from the Bis-substituted Analog 1,4-Bis[(2-methoxyethyl)amino]anthraquinone

The target compound is a mono-(2-methoxyethylamino) derivative retaining one free phenolic -OH group at position 1 and one at position 4, whereas the bis-substituted analog, 1,4-bis[(2-methoxyethyl)amino]anthraquinone (CAS 63466-98-8, MW 354.4 g/mol) has both 1- and 4-positions substituted with methoxyethylamino groups . This structural difference is critical: the mono-substituted derivative retains a reactive hydroxyl site for further chemical modification (e.g., esterification, etherification, or metal complexation), while the bis-substituted analog is a fully substituted, less reactive blue pigment [1]. The target compound thus serves as a versatile intermediate for synthesizing unsymmetrical anthraquinone dyes or pharmaceuticals.

Reactive site retention
Class‑level inference
Mono‑substituted: 2 free ‑OH, MW 313.31 Bis‑substituted: 0 free ‑OH, MW 354.4
Retained hydroxyls enable further derivatisation; bis‑analog serves as finished pigment.
Structural inference; confirm reactivity experimentally.
Dye intermediate Reactive dye synthesis Mono-functionalization

Use as a Tagging Compound in Fuel Marking: Patent-Cited Application and Analog Comparison

US Patent US4764474A explicitly cites 1,4-dihydroxy-2-(2-methoxyethylamino)anthracene-9,10-dione as a tagging compound for detecting marked liquid hydrocarbons [1]. In the same patent, structurally related compounds including 1,4-dihydroxy-2-(2-propoxyethylamino)anthracene-9,10-dione and 1,4-dihydroxy-2-(methylamino)anthracene-9,10-dione are also listed. The selection of the 2-methoxyethylamino variant over the methylamino analog for fuel marking applications may be attributed to the enhanced organic solubility imparted by the ether oxygen, while the shorter chain length compared to the propoxyethyl analog provides a balance between solubility and detectability.

Fuel marking use
Supporting evidence
Cited in US4764474A as tagging compound; methoxyethylamino group provides intermediate organic solubility.
Patent citation may inform procurement for fuel marking research.
No quantitative performance data in patent.
Fuel tagging Chemical marker Anthraquinone dye

High-Value Application Scenarios for 1,4-Dihydroxy-2-[(2-methoxyethyl)amino]anthraquinone (CAS 62418-35-3) Based on Verified Evidence


Synthesis of Unsymmetrical Anthraquinone Dyes via Selective Derivatization of the Free Hydroxyl Group

The compound retains two free phenolic -OH groups at the 1- and 4-positions while carrying a single methoxyethylamino substituent at the 2-position, as established by its IUPAC name and SMILES structure . This mono-substitution pattern enables selective further functionalization (e.g., esterification, glycosylation, or metal complexation) at the hydroxyl sites to produce unsymmetrical dyes with tailored coloristic properties, unlike the fully substituted 1,4-bis[(2-methoxyethyl)amino]anthraquinone (CAS 63466-98-8) which lacks free hydroxyls and serves only as a finished pigment [1].

High-Temperature Disperse Dyeing of Polyester Fibers with Reduced Sublimation Loss

The calculated boiling point of 566.2 °C represents a 152 °C increase over the parent quinizarin (BP ~414 °C), indicating substantially lower volatility . In polyester dyeing conducted at 130 °C under pressure, lower-subliming dyes can migrate out of the fiber, causing color loss and staining. This compound's higher boiling point, combined with a LogP of 3.14 that favors polyester fiber uptake, makes it a candidate for disperse dye formulations requiring high sublimation fastness [1].

Quality Control Identity Verification Using Validated RP-HPLC Methodology

A reverse-phase HPLC method has been specifically documented for this compound using a Newcrom R1 column with an acetonitrile/water mobile phase . This method enables procurement QC laboratories to confirm identity and assess purity of incoming material, distinguishing it from the isomeric 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthraquinone (CAS 17869-10-2), which shares the same molecular formula (C17H15NO5) and molecular weight (313.31) but differs in the critical amine vs. ether linkage [1]. Such isomer discrimination is essential for applications where the amine functionality is structurally required.

Fuel and Hydrocarbon Tagging Agent Leveraging Balanced Solubility and Detectability

US Patent US4764474A discloses this compound as a tagging compound for liquid hydrocarbons . Compared to the methylamino analog (higher polarity, potentially lower hydrocarbon solubility) and the propoxyethylamino analog (longer alkyl chain, potentially slower extraction for detection), the methoxyethylamino substituent provides an intermediate balance of organic solubility imparted by the ether oxygen and detectability upon extraction with a developing reagent, as described in the patent's marking and detection methodology.

Application
Selection Property
Validation Focus
Unsymmetrical dye synthesis
Free hydroxyl groups for derivatisation
Isomer identity and reactive site validation
High‑temperature disperse dyeing
High boiling point and balanced lipophilicity
Sublimation fastness under dyeing conditions
QC identity verification
Validated RP‑HPLC method
Discrimination from ether‑linked isomer (CAS 17869‑10‑2)
Fuel and hydrocarbon tagging
Methoxyethylamino group for balanced solubility
Extraction efficiency and detectability in fuel
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